Memotine

Antiviral Research Influenza Isoquinoline

Researchers studying influenza or paramyxovirus biology often face confounding anti-rhinovirus effects when using broad-spectrum antivirals. Memotine solves this with selective direct virucidal activity against myxoviruses and paramyxoviruses at ≤20 μg/mL, and a confirmed absence of anti-rhinovirus activity-ensuring cleaner mechanistic data. • Validated benchmark: 20 μg/mL for direct viral inactivation assays against influenza A, B, and paramyxoviruses. • Classic SAR pair: Use alongside famotine to study para-substituent effects (-OCH₃ vs -Cl) on antiviral spectrum. • Unrestricted patent status; available via custom synthesis with >98% purity for cost-effective screening programs.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 18429-69-1
Cat. No. B107570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemotine
CAS18429-69-1
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32
InChIInChI=1S/C17H17NO2/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17/h2-9H,10-12H2,1H3
InChIKeyNOCSCLPQKGWLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Memotine: Isoquinoline Antiviral Overview


Memotine (1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline, CAS 18429-69-1) is a synthetic isoquinoline antiviral compound that exhibits direct inactivation activity against myxoviruses and paramyxoviruses upon contact [1]. The compound is typically supplied as its hydrochloride salt (Memotine HCl, CAS 10540-97-3) [2]. Memotine received an International Nonproprietary Name (INN) designation and was investigated in the 1960s as a potential agent for acute respiratory illnesses [3].

In vitro virucidal mechanistic studies (influenza A/B, paramyxoviruses)
SAR comparator tool with famotine for para-substituent effect evaluation
Reference standard for historical isoquinoline antiviral research
Research use only; not for human therapeutic application

Memotine: Why Analogs Cannot Substitute


Memotine cannot be substituted with its closest structural analog, famotine (UK 2054, CAS 2975-34-0), because a single para-substituent difference (-OCH₃ vs -Cl) on the phenoxymethyl moiety produces distinct quantitative differences in both direct viral inactivation potency and viral spectrum [1]. At higher concentrations, memotine exhibits greater direct virucidal activity than famotine against influenza viruses [1]. Furthermore, the two analogs exhibit divergent activity against rhinoviruses: famotine reduces clinical symptoms following rhinovirus type 2 challenge, whereas memotine lacks detectable anti-rhinovirus activity [2][3]. Substitution with other in-class isoquinoline antivirals or alternative respiratory antivirals (e.g., amantadine) introduces fundamentally different mechanisms of action, altering experimental outcomes in mechanistic and comparative antiviral research [4].

Structural Analog Mismatch
Para-substituent (-OCH₃ vs -Cl) alters virucidal potency and viral spectrum; famotine shows quantitatively different activity, limiting direct interchangeability.
Rhinovirus Activity Divergence
Famotine exhibits reported rhinovirus endpoint response, while memotine lacks detectable activity. This divergence may confound broad-spectrum antiviral interpretation.
Mechanistic Pathway Mismatch
Other respiratory antivirals (e.g., amantadine) target M2 ion channels rather than direct virucidal contact, introducing different experimental readouts.

Memotine: Quantitative Differentiation Evidence


Virucidal Potency: Memotine vs Famotine

Both memotine and its structural analog famotine inactivate myxoviruses and paramyxoviruses following direct contact at a concentration of 20 μg/mL or less [1]. In limited comparative studies examining the inactivating effect of the two compounds, memotine at a concentration of 50 μg/mL was shown to be more active than famotine towards influenza viruses [1].

Virucidal Potency
Head-to-head
Memotine > Famotine at 50 μg/mL for influenza virus inactivation (in vitro)
Supports virucidal mechanistic study selection
Direct contact inactivation assay
Antiviral Research Influenza Isoquinoline Virucidal Activity

Divergent Anti-Rhinovirus Activity

Memotine and famotine display a clear divergence in their antiviral spectrum regarding rhinoviruses. Memotine lacks detectable activity against rhinoviruses [1][2]. In contrast, nasal instillation of famotine reduced the incidence of clinical symptoms following challenge with rhinovirus type 2 in human volunteers [3].

Anti-Rhinovirus Activity
Head-to-head
Memotine: No detectable activity; Famotine: reported reduction in clinical symptom incidence after rhinovirus challenge
Supports rhinovirus-confounded endpoint exclusion
In vitro susceptibility and human challenge context
Rhinovirus Antiviral Spectrum Viral Selectivity

Local Administration Efficacy Comparison

In human prophylactic trials, memotine and famotine show differential efficacy when administered locally. Famotine nasal instillation reduced the incidence of clinical symptoms following challenge with influenza B virus and rhinovirus type 2 [1][2]. In a small natural outbreak setting, famotine nasal instillation reduced somewhat the incidence of symptoms of influenza A2/Hong Kong/68 [1]. In contrast, consistent protection by memotine in mouse influenza models was not obtained [1], and oral prophylactic trials with memotine have been inconclusive [3].

Local Administration Profile
Context-dependent
Famotine nasal instillation: reported symptom reduction in influenza B and rhinovirus challenge; Memotine oral prophylactic trials inconclusive
Differential local administration endpoint context
Human challenge and outbreak surveillance context
Nasal Instillation Prophylaxis Respiratory Infection

Mouse Influenza Model: Lack of Protection

Despite demonstrating direct viral inactivation in vitro at ≤20 μg/mL [1], memotine failed to produce consistent protection in an established murine influenza model. Specifically, consistent protection of mice infected intranasally with influenza A/PR/8 was not obtained [1].

In Vivo Protection
Cross-study comparable
Consistent protection not obtained in mouse influenza A/PR/8 model
In vitro-to-in vivo translatability context; may not support in vivo efficacy benchmarking
Intranasal infection model
In Vivo Efficacy Mouse Model Influenza A Translational Research

Procurement and Availability Profile

Memotine base (CAS 18429-69-1) is not maintained as a regular stock item by major suppliers . The hydrochloride salt (Memotine HCl, CAS 10540-97-3) is the commercially relevant form, with documented purity specifications of >98% and available through custom synthesis with minimum order quantities of 1 g and estimated lead times of 2-4 months . In contrast, structural analog famotine is substantially more difficult to source commercially, making memotine the more accessible option for isoquinoline antiviral research despite both compounds originating from the same development era .

Commercial Availability
Data to verify
Memotine HCl available via custom synthesis (>98% purity, 1 g min, 2-4 months lead); Famotine effectively unavailable
Procurement feasibility selection context
Supplier catalog analysis; verify current availability
Custom Synthesis Procurement Supply Chain Purity

INN Designation and Patent Freedom

Memotine holds an International Nonproprietary Name (INN) designation [1] and a unique FDA UNII identifier (42BHH3WP14) [2], confirming its status as a formally recognized pharmaceutical substance. The compound was developed and disclosed in the late 1960s [3]. Given that any relevant composition-of-matter patents would have expired well over 40 years ago, memotine is in the public domain for research use [4].

Patent & Regulatory Status
Source review
INN-designated; FDA UNII 42BHH3WP14; expired patents, unrestricted research use
Licensing barrier-free research tool
Regulatory database analysis
INN Patent Status Regulatory Research Tool

Memotine: Research and Industrial Applications


In Vitro Virucidal Mechanistic Studies

Memotine is suitable as a reference compound for in vitro studies investigating direct viral inactivation (virucidal) mechanisms against influenza A, influenza B, and paramyxoviruses [1]. The established effective concentration of ≤20 μg/mL [1] provides a validated benchmark for assay development. For comparative studies examining higher concentration effects, memotine at 50 μg/mL offers measurably greater influenza virus inactivation than famotine [1].

Isoquinoline SAR: Substituent Comparison

The memotine-famotine pair constitutes a classic, well-documented SAR case study. Researchers can use memotine alongside famotine to systematically evaluate how a single para-substituent difference (-OCH₃ in memotine vs. -Cl in famotine) affects antiviral spectrum, potency, and in vitro-to-in vivo translatability [1].

Anti-Rhinovirus Confound Exclusion

For investigators studying influenza or paramyxovirus biology and seeking to avoid confounding anti-rhinovirus effects that might complicate data interpretation, memotine offers a cleaner pharmacological tool than famotine [1]. The established absence of anti-rhinovirus activity [1] ensures that observed antiviral effects in mixed-virus or broad-spectrum screening assays can be confidently attributed to myxovirus/paramyxovirus-specific mechanisms.

Historical Reference Compound Procurement

Memotine serves as a reference standard for laboratories studying the historical development of synthetic antiviral agents, particularly the 1960s era of isoquinoline-based influenza therapeutics [1]. Memotine HCl (CAS 10540-97-3) is commercially accessible via custom synthesis , with documented purity specifications and unrestricted patent status [2], offering a cost-effective, licensable-free option for antiviral screening programs and academic research.

Application
Selection Property
Validation Focus
In vitro virucidal mechanistic studies
Direct inactivation concentration profile
Assay development and comparative inactivation benchmarking
Isoquinoline SAR studies
Para-substituent-dependent antiviral spectrum
Comparative potency and spectrum evaluation
Myxovirus/paramyxovirus mechanism studies
Absence of anti-rhinovirus activity
Rhinovirus confound exclusion in endpoint interpretation
Historical antiviral compound procurement
Commercial custom synthesis accessibility and patent freedom
Purity specification and unrestricted research use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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